Cimetidine EP Impurity I HCl
Description
Significance of Impurity Profiling in Pharmaceutical Science
Impurity profiling is the comprehensive process of identifying, quantifying, and controlling impurities that may arise during the manufacturing of pharmaceuticals. globalpharmatek.com This systematic analysis is a mandatory requirement for new drug applications and plays a pivotal role in ensuring the quality, safety, and efficacy of drug products. globalpharmatek.comwisdomlib.org By understanding the impurity profile, manufacturers can optimize production processes to minimize the formation of process-related impurities and establish appropriate storage conditions and shelf-life for the drug product. globalpharmatek.comlongdom.org Furthermore, impurity profiling is essential for the validation of analytical methods used to detect and quantify these unwanted substances, ensuring accuracy and reliability in quality control. globalpharmatek.com
Classification and Sources of Pharmaceutical Impurities
The International Council for Harmonisation (ICH) guidelines categorize pharmaceutical impurities into three main types: organic impurities, inorganic impurities, and residual solvents. chemass.siich.org
Organic Impurities: These can originate from starting materials, by-products of synthesis, intermediates, degradation products, reagents, ligands, and catalysts. ich.orgjpionline.org
Inorganic Impurities: These are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual metals. ich.orgeuropa.eu
Residual Solvents: These are organic or inorganic liquids used during the synthesis of an API that are not completely removed during processing. ich.orgcontractpharma.com
Process-Related Impurities
Process-related impurities are substances that are introduced or generated during the synthesis of an API. qingmupharm.com These can stem from a variety of sources:
Starting Materials and Intermediates: Impurities present in the initial raw materials or intermediates formed during synthesis can be carried through to the final product. simsonpharma.comsenieer.com
By-products: Unintended side reactions during the manufacturing process can lead to the formation of by-products. pharmaguideline.com
Reagents, Catalysts, and Solvents: Chemicals used to facilitate or control reactions may remain in the final API if not adequately removed. simsonpharma.com
Degradation-Related Impurities
Degradation-related impurities are formed when the API breaks down over time due to exposure to environmental factors such as light, heat, and moisture. simsonpharma.comqingmupharm.com The study of how a drug substance degrades under various stress conditions, known as forced degradation studies, is crucial for identifying potential degradation products and understanding the drug's stability. scientech-labs.comsenieer.com Common degradation pathways include hydrolysis, oxidation, and photolysis. qingmupharm.com
Contextualizing Cimetidine (B194882) EP Impurity I Hydrochloride within Cimetidine Production and Quality Control
Cimetidine EP Impurity I HCl is a specific impurity associated with the production of cimetidine that is listed in the European Pharmacopoeia (EP). sigmaaldrich.comedqm.eu Its chemical name is (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride. klivon.com This impurity is a critical parameter in the quality control of cimetidine, and its levels are carefully monitored to ensure they remain within the acceptable limits set by pharmacopeial standards. drugfuture.com The presence of this compound and other related substances is typically determined using analytical techniques such as high-performance liquid chromatography (HPLC). nih.govresearchgate.net The control of this and other impurities is essential to guarantee the quality and safety of the final cimetidine drug product.
Properties
CAS No. |
38603-74-6 |
|---|---|
Molecular Formula |
C6H11N2OCl |
Molecular Weight |
162.62 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Nomenclature and Structural Elucidation of Cimetidine Ep Impurity I Hydrochloride
Chemical Identity and Systemic Naming Conventions
According to standards compliant with the European Pharmacopoeia, Cimetidine (B194882) EP Impurity I is chemically defined as (5-Methyl-1H-imidazol-4-yl)methanol. synzeal.com The hydrochloride salt form is therefore named (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride. This compound is a potential process-related impurity or degradation product in the synthesis of Cimetidine.
Systematic naming according to the International Union of Pure and Applied Chemistry (IUPAC) conventions also identifies the compound as (5-methyl-1H-imidazol-4-yl)methanol. sigmaaldrich.comlgcstandards.com Its key chemical and physical identifiers are summarized in the table below.
Table 1: Chemical Identity of Cimetidine EP Impurity I and its Hydrochloride Salt
| Identifier | Cimetidine EP Impurity I (Free Base) | Cimetidine EP Impurity I HCl (Hydrochloride Salt) |
|---|---|---|
| Systematic Name | (5-Methyl-1H-imidazol-4-yl)methanol | (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride |
| Synonyms | 4-Hydroxymethyl-5-methylimidazole simsonpharma.com, 5-Methyl-1H-imidazole-4-methanol | - |
| CAS Number | 29636-87-1 synzeal.com | 38603-74-6 axios-research.comallmpus.com |
| Molecular Formula | C₅H₈N₂O sigmaaldrich.com | C₅H₉ClN₂O lgcstandards.com |
| Molecular Weight | 112.13 g/mol cymitquimica.com | 148.59 g/mol lgcstandards.com |
Discrepancies and Definitional Nuances within Pharmacopoeial Standards for Impurity I
A notable challenge in sourcing reference standards for Cimetidine EP Impurity I is the existence of significant discrepancies in the chemical literature and commercial supplier catalogs. While reference standard suppliers citing the European Pharmacopoeia identify Impurity I as (5-Methyl-1H-imidazol-4-yl)methanol synzeal.comsimsonpharma.com, a number of other chemical suppliers erroneously list this compound as (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride clearsynth.com.
This discrepancy is critical, as it involves a difference in the alkyl substituent on the imidazole (B134444) ring—a methyl (-CH₃) group versus an ethyl (-CH₂CH₃) group. This seemingly minor change results in a different molecule with a distinct chemical formula (C₆H₁₀N₂O for the ethyl analogue vs. C₅H₈N₂O for the correct methyl structure) and molecular weight.
The confusion is further compounded by the association of different CAS numbers. The correct methyl-substituted impurity (free base) is registered under CAS No. 29636-87-1, while its HCl salt is often cited as 38603-74-6. synzeal.comaxios-research.com The incorrect ethyl-substituted compound is associated with the same CAS number (38603-74-6) in some commercial listings, creating potential for confusion in procurement and analytical testing. clearsynth.com
Such definitional nuances underscore the importance of verifying impurity structures against official pharmacopoeial standards or certified reference materials (CRMs) that explicitly state their traceability to the EP. synzeal.com Relying solely on commercial catalog information without cross-referencing the pharmacopoeial designation can lead to incorrect impurity identification, flawed analytical method validation, and compromised quality control of the Cimetidine API.
Methodologies for Definitive Structural Elucidation
The definitive structure of this compound as (5-Methyl-1H-imidazol-4-yl)methanol hydrochloride is confirmed using a combination of spectroscopic techniques. These methods provide unambiguous evidence to differentiate it from its erroneously identified ethyl analogue and other potential isomers.
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of (5-Methyl-1H-imidazol-4-yl)methanol, the key distinguishing signals would be a singlet corresponding to the three protons of the methyl group (-CH₃) and a singlet for the two protons of the hydroxymethyl group (-CH₂OH). In contrast, the ethyl analogue would show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), providing a clear and unambiguous distinction.
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would show five distinct carbon signals for the methyl-substituted Impurity I. The presence of a single carbon resonance in the aliphatic region (approx. 10-15 ppm) for the methyl group confirms the structure. The ethyl analogue would instead display two aliphatic carbon signals.
Table 2: Expected ¹H NMR and ¹³C NMR Data for Structural Confirmation
| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
|---|---|---|
| Imidazole C-H | ~7.5 (singlet, 1H) | ~135 |
| -CH₂OH | ~4.5 (singlet, 2H) | ~55 |
| -OH | Variable (broad singlet, 1H) | - |
| -CH₃ | ~2.2 (singlet, 3H) | ~10 |
| Imidazole Quaternary Carbons | - | ~125, ~130 |
Note: Expected values are estimates and can vary based on solvent and experimental conditions.
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which confirms the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS): HRMS can determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula. This would definitively differentiate between the molecular formula of the methyl impurity (C₅H₈N₂O) and the ethyl analogue (C₆H₁₀N₂O).
Table 3: Expected Mass Spectrometry Data
| Compound | Molecular Formula | Expected Exact Mass of Molecular Ion [M+H]⁺ |
|---|---|---|
| Cimetidine EP Impurity I | C₅H₈N₂O | 113.0715 |
| Ethyl Analogue | C₆H₁₀N₂O | 127.0871 |
Tandem Mass Spectrometry (MS/MS): Fragmentation analysis would also yield different patterns. For instance, the loss of the alkyl group from the imidazole ring would result in different neutral losses for the methyl versus the ethyl compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (5-Methyl-1H-imidazol-4-yl)methanol would show characteristic absorption bands confirming its key structural features.
Table 4: Key IR Absorption Bands for Cimetidine EP Impurity I
| Functional Group | Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H (Alcohol) | 3200-3400 (broad) | Stretching vibration |
| N-H (Imidazole) | 3100-3300 (broad) | Stretching vibration |
| C-H (sp³) | 2850-3000 | Stretching vibration of methyl and methylene groups |
| C=N, C=C (Imidazole Ring) | 1500-1650 | Ring stretching vibrations |
| C-O (Alcohol) | 1000-1100 | Stretching vibration |
While IR spectroscopy can confirm the presence of the imidazole ring and the hydroxymethyl group, it is less effective than NMR or MS for distinguishing between the methyl and ethyl analogues.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores. The imidazole ring in Cimetidine EP Impurity I acts as a chromophore, absorbing light in the UV region. A typical UV spectrum would show an absorption maximum (λmax) characteristic of the substituted imidazole system. While this technique is crucial for quantifying the impurity, especially in chromatographic methods like HPLC, it cannot by itself distinguish between the methyl and ethyl structures, as their chromophores are nearly identical and would exhibit very similar UV spectra.
Synthetic Pathways and Formation Mechanisms of Cimetidine Ep Impurity I Hydrochloride
Directed Synthesis of Cimetidine (B194882) EP Impurity I Hydrochloride as a Reference Standard
The synthesis of Cimetidine EP Impurity I HCl as a reference standard requires a controlled and well-defined chemical process to ensure high purity. The synthetic route generally involves the formation of the substituted imidazole (B134444) ring, followed by hydroxymethylation and subsequent conversion to the hydrochloride salt.
Imidazole Ring Formation Pathways
The core of Cimetidine EP Impurity I is the 4-methylimidazole moiety. The synthesis of this precursor can be achieved through various established methods for imidazole ring construction. One common industrial method is the Debus-Radziszewski imidazole synthesis, which involves the reaction of a dicarbonyl compound (like methylglyoxal), an aldehyde (formaldehyde), and ammonia (B1221849). This one-pot reaction provides a straightforward route to substituted imidazoles.
Another pathway involves the reaction of hydroxyacetone and formamide in the presence of ammonia to yield 4-methylimidazole. The choice of a specific pathway in an industrial setting often depends on the availability and cost of starting materials, as well as the desired purity of the intermediate.
Ethylation and Hydroxymethylation Reactions
For the synthesis of Cimetidine EP Impurity I, the critical step is the introduction of a hydroxymethyl group at the 4-position of the 5-methylimidazole ring. This is typically achieved through a hydroxymethylation reaction. A well-documented method involves the reaction of 4-methylimidazole (MI) with formaldehyde or its polymer, paraformaldehyde.
This reaction is generally carried out in a concentrated aqueous sodium chloride solution in the presence of a catalytic amount of a strong inorganic base, such as sodium hydroxide. The reaction temperature is maintained between 20°C and 60°C. The molar ratio of formaldehyde to 4-methylimidazole is a critical parameter and is typically kept between 1.05 to 1.1 to favor the formation of the desired mono-hydroxymethylated product.
The reaction mechanism involves the base-catalyzed generation of a carbanion on the imidazole ring, which then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde. The resulting product, upon neutralization, is (5-Methyl-1H-imidazol-4-yl)methanol, the free base of Cimetidine EP Impurity I.
Hydrochloride Salt Formation
To obtain the stable and water-soluble hydrochloride salt, the isolated (5-Methyl-1H-imidazol-4-yl)methanol free base is treated with hydrochloric acid. This can be accomplished by bubbling hydrogen chloride gas into a suspension of the free base in a suitable organic solvent, such as isopropanol. An alternative method involves the addition of concentrated aqueous hydrochloric acid to a solution of the free base. The resulting Cimetidine EP Impurity I Hydrochloride precipitates out of the solution and can be isolated by filtration and drying, yielding a white powder with a melting point in the range of 234-236°C. google.com
Formation of Cimetidine EP Impurity I as a Process-Related Impurity during Cimetidine Manufacturing
The presence of Cimetidine EP Impurity I in the final cimetidine product is undesirable and must be controlled within strict limits. Its formation as a process-related impurity is primarily due to incomplete reactions or side reactions during the manufacturing process of cimetidine.
Side Reactions in Industrial Synthesis of Cimetidine
In the industrial synthesis of cimetidine, (5-Methyl-1H-imidazol-4-yl)methanol serves as a key intermediate. This intermediate is subsequently reacted with other reagents to build the final cimetidine molecule. If this subsequent reaction is incomplete, unreacted (5-Methyl-1H-imidazol-4-yl)methanol will be carried through the process and may be present in the final product as an impurity.
Furthermore, during the hydroxymethylation of 4-methylimidazole, side reactions can occur. One of the main side-products is 2,5-di(hydroxymethyl)-4-methylimidazole (DMHI). google.com The formation of this di-substituted product is favored by an excess of formaldehyde and can be minimized by carefully controlling the stoichiometry of the reactants. Other potential impurities include unreacted 4-methylimidazole and other imidazole derivatives originating from the starting materials.
Influence of Reaction Parameters on Impurity I Yield
The yield of Cimetidine EP Impurity I, both as a desired intermediate and as an unwanted impurity, is significantly influenced by various reaction parameters.
pH: The hydroxymethylation reaction is highly pH-dependent. The reaction is typically carried out under basic conditions (pH 12-13) to facilitate the deprotonation of the imidazole ring. At a pH of 12.7-12.8 and a temperature of 30°C, approximately 70% of the 4-methylimidazole is converted to the desired product after 10 hours, with the conversion reaching about 97% after 26 hours. japsonline.com After the reaction, neutralization to a pH of 8.5-8.9 is crucial for the precipitation of the MHI free base. google.com
Molar Ratio of Reactants: The molar ratio of formaldehyde to 4-methylimidazole is a critical factor in controlling the formation of the di-hydroxymethylated impurity (DMHI). Using a significant excess of formaldehyde (e.g., 2.75 moles per mole of 4-methylimidazole) can lead to yields as low as 53-59%. japsonline.com By maintaining a slight excess of formaldehyde (1.0 to 1.2 moles per mole of 4-methylimidazole), the formation of DMHI can be minimized, and yields of over 80% of the desired mono-hydroxymethylated product can be achieved. japsonline.com
Below is a table summarizing the influence of key reaction parameters on the yield of (5-Methyl-1H-imidazol-4-yl)methanol.
| Parameter | Condition | Outcome on Yield of Cimetidine EP Impurity I | Reference |
| pH | 12.7-12.8 | ~97% conversion after 26 hours at 30°C | japsonline.com |
| Temperature | 30-40°C | Optimal temperature range for high yield | japsonline.com |
| Temperature | 35°C vs 30°C | Slight decrease in yield at 35°C for a shorter reaction time | google.com |
| Molar Ratio (Formaldehyde:MI) | 2.75 | 53-59% | japsonline.com |
| Molar Ratio (Formaldehyde:MI) | 1.2 | >80% | japsonline.com |
| Molar Ratio (Formaldehyde:MI) | 1.05-1.1 | 71-74% | google.com |
Careful control of these parameters is essential in the industrial synthesis of cimetidine to maximize the yield of the desired intermediate, (5-Methyl-1H-imidazol-4-yl)methanol, while minimizing its presence as a process-related impurity in the final drug substance.
Potential Formation Pathways of Cimetidine EP Impurity I from Cimetidine Degradation
Other Chemical Transformation Mechanisms
Beyond the established synthetic routes, Cimetidine EP Impurity I Hydrochloride can also be formed through various chemical transformation mechanisms, primarily involving the degradation of the parent cimetidine molecule under specific conditions. These transformations often involve oxidative processes that lead to the cleavage of the cimetidine side chain, resulting in the formation of (5-Methyl-1H-imidazol-4-yl)methanol, the free base of Impurity I.
One of the significant pathways for the formation of Cimetidine EP Impurity I is through the reaction of cimetidine with oxidative agents. Studies have shown that exposing aqueous solutions of cimetidine to oxidative processes such as chlorination, ozonation, and photocatalysis can lead to its degradation. The primary mechanisms involved in this degradation are the oxidation of the thioether group in the cimetidine side chain, the addition of hydroxyl radicals, and subsequent oxidative cleavage cabidigitallibrary.orgresearchgate.net.
Oxidative Cleavage via Chlorination
Detailed investigations into the aqueous chlorination of cimetidine have identified (5-Methyl-1H-imidazol-4-yl)methanol as one of the major degradation products acs.orgnih.gov. In these reactions, cimetidine degrades rapidly in the presence of excess free chlorine. The formation of Impurity I in this context is attributed to transformations that include C-C bond cleavage and intramolecular nucleophilic substitution acs.orgnih.gov.
The reaction pathway involves the initial oxidation of the sulfur atom in the thioether linkage, leading to the formation of cimetidine sulfoxide, another identified major product. Subsequent attack by chlorine and further oxidative processes can lead to the cleavage of the side chain, yielding the stable (5-Methyl-1H-imidazol-4-yl)methanol fragment acs.orgnih.gov.
The following table summarizes the major products identified from the aqueous chlorination of cimetidine:
| Product Name | Chemical Structure | Formation Pathway |
| Cimetidine Sulfoxide | Oxidized form of Cimetidine at the sulfur atom | Sulfur Oxidation |
| 4-hydroxymethyl-5-methyl-1H-imidazole | (5-Methyl-1H-imidazol-4-yl)methanol | C-C Bond Cleavage, Intramolecular Nucleophilic Substitution |
| 4-chloro-5-methyl-1H-imidazole | Imidazole ring with a chlorine substituent | Electrophilic Halogenation |
| β- or δ-sultam | Proposed cyclic sulfonamide | Intramolecular Nucleophilic Substitution |
Role of Hydroxyl Radicals
Cimetidine and its structural components are known to be potent scavengers of hydroxyl radicals (•OH) nih.gov. The part of the cimetidine molecule most susceptible to attack by these highly reactive species is the methylated imidazole ring with the sulfur-containing side chain nih.gov. The reaction with hydroxyl radicals can initiate a cascade of oxidative reactions, ultimately leading to the cleavage of the side chain.
The bimolecular rate constant for the reaction of cimetidine with hydroxyl radicals is high, in the order of 6.5 x 10⁹ M⁻¹ s⁻¹ nih.gov. This high reactivity underscores the vulnerability of the cimetidine molecule to oxidative degradation in environments where hydroxyl radicals are present, such as in advanced oxidation processes used in water treatment cabidigitallibrary.orgresearchgate.net. The interaction with hydroxyl radicals can lead to the formation of various degradation products, including the cleavage of the thioether bond and the eventual formation of (5-Methyl-1H-imidazol-4-yl)methanol.
The table below outlines the reactivity of cimetidine with different reactive oxygen species:
| Reactive Oxygen Species | Bimolecular Rate Constant (M⁻¹ s⁻¹) | pH Dependence |
| Hydroxyl Radical (•OH) | 6.5 x 10⁹ | - |
| Singlet Oxygen (¹O₂) | 3.3 x 10⁶ to 2.5 x 10⁸ | Increases with increasing pH from 4 to 10 nih.gov |
These findings highlight that the formation of Cimetidine EP Impurity I is not limited to synthetic processes but can also occur as a result of the degradation of cimetidine under various oxidative conditions. The stability of the imidazole ring and the lability of the thioether-containing side chain to oxidative attack are key factors in these transformation pathways.
Analytical Methodologies for the Detection and Quantification of Cimetidine Ep Impurity I Hydrochloride
Chromatographic Separation Techniques
Chromatographic techniques are fundamental for resolving, identifying, and quantifying Cimetidine (B194882) EP Impurity I HCl in bulk drug substances and pharmaceutical formulations. The European Pharmacopoeia (EP) and other research have established robust methods, primarily relying on High-Performance Liquid Chromatography (HPLC) for quantitative analysis and Thin-Layer Chromatography (TLC) for identification purposes. drugfuture.com These methods are designed to ensure that the impurity is controlled within specified limits, safeguarding the quality and purity of the active pharmaceutical ingredient (API). edqm.eu
HPLC is the principal technique for the analysis of Cimetidine and its related substances, including Impurity I. researchgate.net The development of a suitable HPLC method requires careful optimization of several parameters to achieve adequate separation and sensitivity for all relevant impurities. synzeal.comwdh.ac.id Certified reference materials for Cimetidine EP Impurity I are available and essential for method development, validation, and quality control applications. synzeal.comsigmaaldrich.com The chemical name for Cimetidine EP Impurity I is (5-Methyl-1H-imidazol-4-yl)methanol. synzeal.comscbt.comnih.gov
The selection of the stationary phase is critical for achieving the desired chromatographic separation. For the analysis of Cimetidine and its impurities, reversed-phase (RP) columns are most commonly employed.
Octadecylsilyl (ODS, C18) Columns: The European Pharmacopoeia monograph for Cimetidine specifies the use of an end-capped octadecylsilyl silica (B1680970) gel column (5 µm particle size) for the related substances test. drugfuture.com C18 phases are the standard choice due to their hydrophobicity, which provides effective retention for the main Cimetidine compound while allowing for the separation of more polar impurities like Impurity I. researchgate.netresearchgate.net Methods often use a C18 column with dimensions such as 250 mm x 4.6 mm. drugfuture.comresearchgate.net
Porous Graphitic Carbon (PGC) Columns: For highly polar compounds that may show poor retention on traditional C18 columns, alternative stationary phases like Porous Graphitic Carbon (PGC) can be utilized. fishersci.comsielc.com PGC columns offer different selectivity and can retain very polar analytes through mechanisms including charge-induced interactions with the polarizable graphite (B72142) surface. fishersci.comsielc.com A method for Cimetidine and its main related compounds, including 4-hydroxymethyl-5-methylimidazol (an alternative name for Impurity I), was developed using a PGC column. fishersci.com
Optimizing the mobile phase composition is crucial for controlling the retention and selectivity of the separation. This involves adjusting the organic modifier, aqueous phase, and pH.
Organic Modifiers: Acetonitrile (B52724) is a commonly used organic modifier in mobile phases for Cimetidine analysis, often mixed with an aqueous buffer. drugfuture.comresearchgate.netchromatographyonline.com Methanol (B129727) can also be used. researchgate.net The ratio of the organic modifier to the aqueous phase is adjusted, often in a gradient, to elute compounds with varying polarities. researchgate.net
pH Control: The pH of the mobile phase is a powerful tool for controlling the retention of ionizable compounds like Cimetidine and its impurities. scielo.br Cimetidine contains an imidazole (B134444) group, making its retention and the retention of related impurities sensitive to pH changes. fishersci.com For instance, one method for Cimetidine and other compounds utilized a phosphate (B84403) buffer adjusted to pH 5.0. researchgate.net Another method for a related drug employed a phosphate buffer at pH 7.5 to achieve separation from impurities. scielo.brfortunejournals.com The selection of an appropriate pH ensures that the analytes are in a suitable ionization state to achieve optimal retention and peak shape. scielo.br For acidic compounds, working at a pH below their pKa increases retention, while for basic compounds, a higher pH is often required. scielo.br
Additives: Buffers such as phosphate or acetate (B1210297) are used to maintain a stable pH. researchgate.netresearchgate.net Other additives like phosphoric acid or ion-pairing agents (e.g., heptanesulfonic acid) can be included to improve peak shape and resolution. researchgate.netchromatographyonline.com For methods compatible with mass spectrometry (MS), volatile buffers and acids like formic acid and ammonium (B1175870) formate (B1220265) are used instead of non-volatile phosphate buffers. chromatographyonline.comasianpubs.org
Gradient elution is frequently necessary for the simultaneous analysis of the main Cimetidine peak and its various impurities, which possess a wide range of polarities. A gradient program systematically changes the mobile phase composition over the course of the analysis, typically by increasing the concentration of the organic modifier (solvent B). fortunejournals.com
This approach allows for the elution of highly polar impurities like Impurity I early in the run, while ensuring that the less polar main component and other non-polar impurities are eluted later with good peak shape. For example, a recently developed RP-HPLC method for Cimetidine and other drugs used a gradient where the acetonitrile ratio was increased from 10% to 50% over 10 minutes. researchgate.net A representative UPLC gradient for a related compound is shown in the table below, illustrating how a gradient can be structured to resolve multiple components. fortunejournals.com
| Time (minutes) | % Solvent B (Organic) |
|---|---|
| 0.0 | 20 |
| 1.0 | 25 |
| 5.0 | 37 |
| 7.0 | 55 |
| 8.0 | 65 |
| 8.5 | 65 |
| 8.6 | 20 |
| 10.0 | 20 |
Preparative chromatography is a critical technique for isolating sufficient quantities of impurities like Cimetidine EP Impurity I HCl for structural elucidation and for use as certified reference standards. The process is a scaled-up version of analytical chromatography, designed to purify, rather than just quantify, target compounds.
The general workflow for isolating an impurity involves preparing a sample enriched with the target compound and loading it onto a preparative HPLC column. Fractions of the eluent are collected over time, and those containing the purified impurity are pooled. The solvent is then removed, often using a rotary evaporator followed by lyophilization, to yield the isolated solid compound.
Given the polar nature of Cimetidine EP Impurity I, ((5-Methyl-1H-imidazol-4-yl)methanol, LogP ≈ -0.51), both reversed-phase and normal-phase preparative chromatography could be considered. chromatographyonline.com
Reversed-Phase Preparative HPLC: This is a common approach where a C18 stationary phase is used with a mobile phase like acetonitrile and water. This technique is scalable from analytical methods. chromatographyonline.com
Normal-Phase Preparative HPLC: This technique has been successfully used to isolate other, less polar, impurities of Cimetidine. fishersci.com It uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, which can be advantageous for separating compounds with specific functional groups.
The choice between the two depends on the specific separation requirements and the other impurities present in the mixture.
Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for the identification and control of impurities in Cimetidine. While not as precise as HPLC for quantification, it is a simple, rapid, and cost-effective method for verifying the identity of a substance and detecting the presence of related impurities. drugfuture.com
The European Pharmacopoeia specifies a TLC method for the identification of Cimetidine. drugfuture.com This method can also be used to visually assess the impurity profile. The conditions specified in the monograph and other literature examples are detailed in the table below. After development, the plate is dried and visualized, typically under UV light at 254 nm, where absorbing compounds appear as dark spots. drugfuture.com The position (Rf value) and size of any secondary spots can be compared to that of the principal spot and a reference standard to identify and semi-quantitatively estimate impurities. drugfuture.com
| Parameter | EP Method for Cimetidine ID drugfuture.com | Method for Related Impurities |
|---|---|---|
| Stationary Phase | TLC silica gel GF254 plate R | Not specified (likely silica gel) |
| Mobile Phase | Concentrated Ammonia (B1221849) : Methanol : Ethyl Acetate (15:20:65 V/V/V) | Chloroform : Methanol (9:1 V/V) |
| Application | 5 µL | Not specified |
| Detection | UV light at 254 nm, Iodine Vapour | Not specified |
High-Performance Liquid Chromatography (HPLC) Method Development
Hyphenated Techniques for Impurity Profiling
Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the comprehensive profiling of impurities in pharmaceuticals. ijcrt.org They provide both separation and structural information in a single analysis, which is crucial for identifying and characterizing unknown or unexpected impurities that may arise during the synthesis or degradation of the API. ijcrt.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for impurity profiling due to its high sensitivity and specificity. In the analysis of cimetidine, LC is used to separate Impurity I HCl from the parent drug and other related substances. The separated components are then introduced into a mass spectrometer, which provides mass-to-charge ratio (m/z) data, enabling the confirmation of the impurity's identity and its quantification at very low levels.
Research has demonstrated the effectiveness of LC coupled with electrospray ionization mass spectrometry (ESI-MS) for confirming the structure of cimetidine impurities. nih.gov This combination is powerful enough to detect structurally related impurities well below the 0.1% reporting threshold mandated by regulatory bodies. ijcrt.orgnih.gov Advanced MS instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, offer high-resolution mass analysis, allowing for the determination of the elemental composition of an unknown impurity with high confidence, which is a significant advantage in structural elucidation.
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) provides definitive structural information, making it an invaluable, albeit less common, tool for impurity identification. While MS provides mass information, NMR spectroscopy elucidates the precise arrangement of atoms within a molecule, allowing for the unequivocal confirmation of an impurity's structure.
For complex structural problems or for the absolute confirmation of a newly identified impurity, LC-NMR is the method of choice. Typically, the impurity is first isolated from the crude cimetidine substance using preparative High-Performance Liquid Chromatography (HPLC). nih.gov The purified fraction containing Impurity I HCl can then be subjected to detailed 1H and 13C NMR analysis. nih.gov This offline approach ensures that a sufficient quantity of the impurity is available for analysis. The resulting spectral data provides conclusive evidence of the structure, which can be verified by comparing it to a synthesized reference standard of the impurity. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique primarily used for the analysis of volatile and thermally stable compounds. This compound is a hydrochloride salt and possesses low volatility, making it unsuitable for direct analysis by GC-MS.
Its application would necessitate a chemical derivatization step to convert the non-volatile impurity into a volatile derivative. While this is technically feasible, the direct analysis using LC-based methods is generally preferred for polar and non-volatile impurities like this compound. LC-MS and LC-NMR are more direct and common techniques for the impurity profiling of cimetidine and its related substances. ijcrt.org
Analytical Method Validation for Cimetidine EP Impurity I Hydrochloride
Validation of an analytical procedure is the process that establishes, by laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application. ich.org For quantifying an impurity like this compound, validation must be performed according to ICH Q2(R1) guidelines, with particular focus on parameters such as specificity, selectivity, linearity, and range. ich.org Reference standards for this compound are available for use in analytical method development and validation. clearsynth.comsynzeal.com
Specificity is the ability of an analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components. ich.orgjapsonline.com Selectivity refers to the ability to differentiate and quantify the analyte from these other components.
For a method to be considered specific and selective for this compound, it must demonstrate complete separation (baseline resolution) between the impurity peak and the main cimetidine peak, as well as from any other known impurities or potential degradation products. This is typically demonstrated through:
Chromatographic Resolution: Spiking the drug substance with a known amount of this compound and demonstrating that the HPLC method can resolve the two peaks.
Forced Degradation Studies: Subjecting the cimetidine drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. ich.org The analytical method must show that the peak for Impurity I is free from any co-eluting degradation products, often confirmed using a photodiode array (PDA) detector to assess peak purity.
Linearity demonstrates that the analytical procedure's results are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. ich.org
For an impurity quantification method, the range must, at a minimum, span from the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit. europa.eu A minimum of five concentration levels is recommended to establish linearity. ich.org The relationship between the concentration and the instrument's response (e.g., peak area) is evaluated using linear regression analysis. The acceptance criteria typically require a correlation coefficient (r) or coefficient of determination (R²) of ≥ 0.99.
The following table is an illustrative example of data that would be generated during a linearity study for this compound, assuming a specification limit of 0.15%. The range would therefore cover concentrations from the LOQ (e.g., 0.025%) to 120% of the limit (0.18%).
Illustrative Linearity Data for this compound
| Concentration Level (% relative to API) | Theoretical Concentration (µg/mL) | Mean Peak Area (n=3) |
| LOQ | 0.25 | 4,850 |
| 50% of Spec Limit | 0.75 | 14,980 |
| 100% of Spec Limit | 1.50 | 30,120 |
| 120% of Spec Limit | 1.80 | 36,250 |
| 150% of Spec Limit | 2.25 | 45,150 |
Linear Regression Results:
Regression Equation: y = 20050x - 150
Coefficient of Determination (R²): 0.9998
This table is for illustrative purposes only and represents typical data for an impurity linearity validation study.
The results from such a study would confirm that the analytical method is linear over the specified range, making it suitable for the accurate quantification of this compound in routine quality control testing of cimetidine drug substance.
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the test results obtained by that method to the true value. Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Both are critical parameters in the validation of methods for impurity quantification.
For the analysis of cimetidine and its related substances, High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. nih.gov The accuracy of these methods is typically determined by recovery studies, where a known amount of the impurity is spiked into a sample matrix and the percentage of the impurity recovered is calculated. Precision is evaluated at three levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). ich.org
While specific data for this compound is not extensively published, the general acceptance criteria for accuracy for impurities are typically within 80-120% recovery. Precision is generally considered acceptable if the Relative Standard Deviation (RSD) is not more than 15%. ich.org A study on the determination of cimetidine in human plasma by LC-MS/MS reported intra-batch precision (% CV) ranging from 2.0 to 2.7% and inter-batch precision (% CV) from 4.2 to 6.2%, with accuracy ranging from 92.1% to 106.6%. researchgate.net Another study on a stability-indicating HPLC method for a different drug reported recovery for its impurities to be in the range of 95.8–112.8%.
Table 1: Representative Accuracy and Precision Data for Impurity Analysis
| Analyte | Concentration Level | Accuracy (% Recovery) | Precision (% RSD) |
|---|---|---|---|
| This compound | Low | 98.5 | 2.1 |
| Medium | 101.2 | 1.5 | |
| High | 99.8 | 1.8 |
Note: The data in this table is representative and based on typical acceptance criteria for analytical method validation for pharmaceutical impurities. Specific data for this compound may vary.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org
For impurity analysis, it is crucial to have a method with a sufficiently low LOD and LOQ to be able to control the impurities at the required levels, which are often in the range of 0.1%. The determination of LOD and LOQ can be based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or on the standard deviation of the response and the slope of the calibration curve. scielo.br
A study on the simultaneous determination of cimetidine and other drugs by RP-HPLC reported an LOQ for cimetidine of 6.20 μg/mL. nih.gov Another sensitive RP-HPLC method for cimetidine detection in human plasma established an LOQ of 40 ng/ml. researchgate.net For impurities, these limits need to be significantly lower. For instance, a study on ranitidine (B14927) and its impurities reported LOD and LOQ values for the impurities. nih.gov
Table 2: Representative LOD and LOQ Values for this compound
| Parameter | Method | Representative Value |
|---|---|---|
| Limit of Detection (LOD) | HPLC-UV | 0.01% (with respect to a nominal concentration of the active substance) |
| Limit of Quantitation (LOQ) | HPLC-UV | 0.03% (with respect to a nominal concentration of the active substance) |
Note: These values are representative and based on typical requirements for impurity quantification in pharmaceuticals. Actual values would be determined during method validation.
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc.
For an HPLC method, typical parameters that are varied during a robustness study include:
pH of the mobile phase
Composition of the mobile phase (e.g., percentage of organic solvent)
Column temperature
Flow rate
Wavelength of detection
A study on a stability-indicating HPLC method for ranitidine demonstrated robustness by deliberately altering the flow rate, column temperature, and mobile phase composition. nih.gov The results showed that the resolution between the main compound and its impurities remained acceptable, indicating the robustness of the method. Similarly, a study on a RP-HPLC method for cimetidine and other drugs demonstrated robustness by making small deliberate changes to the pH, flow rate, and mobile phase composition. researchgate.net
Table 3: Example of a Robustness Study Design for an HPLC Method
| Parameter | Variation | Acceptance Criteria |
|---|---|---|
| Flow Rate (mL/min) | ± 0.1 | Resolution between Cimetidine and Impurity I > 2.0 |
| Mobile Phase pH | ± 0.2 | Tailing factor for Impurity I < 1.5 |
| Column Temperature (°C) | ± 5 | Retention time of Impurity I within ± 10% |
| Wavelength (nm) | ± 2 | No significant change in peak area response |
Note: This table provides an example of parameters and acceptance criteria for a robustness study. The specific parameters and their ranges would be selected based on the specific analytical method.
Development of Reference Standards for Cimetidine EP Impurity I Hydrochloride
Reference standards are highly purified compounds that are used as a basis for comparison in analytical tests. The availability of a well-characterized reference standard for Cimetidine EP Impurity I Hydrochloride is essential for the accurate quantification of this impurity in cimetidine drug substances and products.
The development of a reference standard involves several key stages:
Synthesis and Isolation: The impurity is either synthesized through a dedicated chemical route or isolated from bulk cimetidine batches where it is present at a sufficient concentration. nih.gov
Purification: Techniques such as preparative HPLC or crystallization are used to achieve a high degree of purity.
Characterization and Structure Elucidation: A comprehensive set of analytical techniques is employed to confirm the chemical structure and identity of the compound. This typically includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. allmpus.com
Purity Determination: The purity of the reference standard is determined using a combination of methods, such as HPLC with a universal detector (e.g., Charged Aerosol Detector) or by a mass balance approach, which accounts for organic impurities, water content, residual solvents, and non-volatile impurities.
Certification: Once fully characterized, the material is certified as a reference standard, and a Certificate of Analysis (CoA) is issued. The CoA provides detailed information about the identity, purity, and assigned content of the reference standard. sigmaaldrich.com
Several suppliers offer Cimetidine EP Impurity I as a certified reference material, produced and certified in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com These standards are suitable for use in analytical method development, validation, and routine quality control testing. synzeal.com
Pharmacopoeial Standards and Regulatory Frameworks Pertaining to Cimetidine Impurities
International Conference on Harmonisation (ICH) Guidelines on Impurities (e.g., ICH Q3A, Q3B)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides globally recognized guidelines for drug registration. The ICH Q3A(R2) and Q3B(R2) guidelines are pivotal in the control of impurities in new drug substances and new drug products, respectively. premier-research.comeuropa.euich.org These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the active pharmaceutical ingredient (API). premier-research.comkobia.kr
Reporting Threshold: The level at which an impurity must be reported in a registration application.
Identification Threshold: The level at which the structure of an impurity must be determined. ich.org
Qualification Threshold: The level at which an impurity must be justified from a safety perspective. kobia.krich.org
Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity. ich.org An impurity is considered qualified if it was present in safety and/or clinical studies, or if it is a significant metabolite in animal or human studies. ich.org For impurities that exceed the qualification threshold and are not otherwise qualified, further safety studies are required. kobia.kr These guidelines apply to new drug substances produced by chemical synthesis and are instrumental in ensuring that any differences in the impurity profiles of batches used in development and those intended for the market are appropriately evaluated. premier-research.comich.org
| ICH Q3A/Q3B Thresholds | |
| Maximum Daily Dose | Reporting Threshold |
| ≤ 2 g/day | 0.05% |
| > 2 g/day | 0.03% |
| Maximum Daily Dose | Identification Threshold |
| < 2 g/day | 0.10% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.05% |
| Maximum Daily Dose | Qualification Threshold |
| < 10 mg | 1.0% or 50 µg TDI (whichever is lower) |
| 10 mg - 100 mg | 0.5% or 200 µg TDI (whichever is lower) |
| > 100 mg - 2 g | 0.2% or 3 mg TDI (whichever is lower) |
| > 2 g | 0.15% |
TDI: Total Daily Intake
European Pharmacopoeia (EP) Monographs for Cimetidine (B194882) and Related Substances
The European Pharmacopoeia (EP) provides specific monographs for cimetidine and its related substances, which are legally binding in its member states. europa.eu These monographs detail the tests and acceptance criteria to ensure the quality of the substance. The EP has adopted the principles of the ICH Q3A guidelines for controlling impurities. europa.eu
Cimetidine EP Impurity I is chemically identified as (5-Methyl-1H-imidazol-4-yl)methanol. synzeal.com Its hydrochloride salt is Cimetidine EP Impurity I HCl, with the chemical name (5-Ethyl-1H-imidazol-4-yl)methanol hydrochloride and CAS number 38603-74-6. clearsynth.com While the EP monograph for cimetidine lists several specified impurities (B, C, D, E, F, G, H), Impurity I is generally controlled under the category of "unspecified impurities" or "other detectable impurities". drugfuture.com The limits for these are typically set as a percentage of the principal peak in the chromatogram. For instance, an unspecified impurity might be limited to not more than 0.10%. drugfuture.com The total of all impurities is also controlled, for example, at a limit of not more than 1.0%. drugfuture.comdrugfuture.com
The EP monograph for cimetidine specifies liquid chromatography (LC) as the method for determining related substances. drugfuture.com The method details the column type (e.g., end-capped octadecylsilyl silica (B1680970) gel for chromatography), mobile phase composition, flow rate, and detection wavelength (typically 220 nm). drugfuture.com System suitability tests are crucial to ensure the chromatographic system is performing adequately. These tests include criteria for resolution between critical peak pairs, such as impurities D and C, to ensure they can be accurately quantified. drugfuture.com The monograph also provides relative retention times for the specified impurities to aid in their identification. drugfuture.com
United States Pharmacopeia (USP) Standards for Cimetidine Impurities
The United States Pharmacopeia (USP) also sets standards for cimetidine and its impurities. The USP monograph for Cimetidine provides tests for purity and limits for impurities. drugfuture.com Similar to the EP, the USP employs chromatographic methods to control related compounds. The general limits for impurities in the USP are often harmonized with ICH guidelines, with a typical limit of not more than 0.2% for any single impurity and not more than 1.0% for total impurities. drugfuture.com The USP provides reference standards for cimetidine and its impurities to be used in these tests. sigmaaldrich.comsigmaaldrich.com
Role of Cimetidine EP Impurity I Hydrochloride in Quality Control Processes
This compound serves as a reference standard in quality control (QC) laboratories. clearsynth.com It is used for analytical method development and validation, ensuring that the methods used to test for impurities in cimetidine are specific, accurate, and precise. synzeal.comclearsynth.com
In-process controls are critical for minimizing the formation of impurities during the manufacturing of cimetidine. registech.com By monitoring critical process parameters, manufacturers can ensure the final product meets the required quality standards. Strategies include:
Controlling Reaction Conditions: Optimizing parameters such as temperature, pH, and reaction time can minimize the formation of side products, including Impurity I. google.com
Purity of Starting Materials: Ensuring the purity of raw materials is a fundamental step in controlling impurities in the final product. registech.com
Intermediate Testing: Testing intermediates at various stages of the synthesis can help identify and control the propagation of impurities.
Purification Steps: Implementing effective purification techniques, such as crystallization, can remove impurities from the final product. google.com
A proactive approach to impurity control, integrating analytical testing with process chemistry, is essential for producing high-quality cimetidine that complies with global pharmacopoeial standards. registech.com
Release Testing Methodologies
The release testing of cimetidine for related substances, including Impurity I, primarily relies on chromatographic techniques as stipulated by major pharmacopoeias. High-Performance Liquid Chromatography (HPLC) is the predominant method due to its high resolution, sensitivity, and ability to simultaneously quantify the API and its various impurities. nih.govresearchgate.net
The European Pharmacopoeia outlines a specific liquid chromatography method for the analysis of related substances in cimetidine. drugfuture.com This method is a cornerstone of the release testing strategy for the API.
High-Performance Liquid Chromatography (HPLC)
The HPLC method detailed in the European Pharmacopoeia is a gradient method designed to separate cimetidine from its potential impurities. drugfuture.com A system suitability test is performed to ensure the chromatographic system is functioning correctly, using a certified reference standard (CRS) of cimetidine containing known impurities. drugfuture.com Although Impurity I is not individually specified in the system suitability mix, the method is designed to be capable of detecting it along with other unspecified impurities. drugfuture.com The limit for unspecified impurities is set relative to the area of the principal peak in a chromatogram from a diluted reference solution of the main substance. drugfuture.com
Below is a summary of the typical HPLC parameters for the release testing of cimetidine and its related substances as per the European Pharmacopoeia.
| Parameter | Specification |
| Column | Stainless steel column (e.g., 0.25 m x 4.6 mm) packed with octadecylsilyl silica gel for chromatography (5 µm). |
| Mobile Phase A | A filtered and degassed mixture of 95 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate (B84403) adjusted to pH 3.0 with phosphoric acid, and 5 volumes of acetonitrile (B52724). |
| Mobile Phase B | A filtered and degassed mixture of 50 volumes of a 6.8 g/L solution of potassium dihydrogen phosphate adjusted to pH 3.0 with phosphoric acid, and 50 volumes of acetonitrile. |
| Gradient Elution | Time (min) |
| 0 - 20 | |
| 20 - 30 | |
| 30 - 35 | |
| 35 - 45 | |
| Flow Rate | 1.1 mL/min drugfuture.com |
| Detection | Spectrophotometer at 220 nm drugfuture.com |
| Injection Volume | 50 µL drugfuture.com |
| Run Time | Approximately 45 minutes |
Thin-Layer Chromatography (TLC)
In addition to HPLC, the European Pharmacopoeia also describes a Thin-Layer Chromatography (TLC) method for the identification of cimetidine. drugfuture.com While primarily an identification test, it can also serve as a limit test for impurities.
| Parameter | Specification |
| Plate | TLC silica gel GF254 plate R drugfuture.com |
| Mobile Phase | Concentrated ammonia (B1221849) R, methanol (B129727) R, ethyl acetate (B1210297) R (15:20:65 V/V/V) drugfuture.com |
| Application | 5 µL drugfuture.com |
| Development | Over 3/4 of the plate drugfuture.com |
| Drying | In a current of cold air drugfuture.com |
| Detection | Exposure to iodine vapour and examination in ultraviolet light at 254 nm drugfuture.com |
Investigation of Cimetidine Ep Impurity I Hydrochloride Stability and Degradation Pathways
Stress Degradation Studies of Cimetidine (B194882) in the Presence of Impurity I
Stress testing helps to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of analytical methods. core.ac.ukacdlabs.com While specific studies on the degradation of cimetidine in the presence of Impurity I are not extensively documented in publicly available literature, the degradation profile of cimetidine itself is well-studied. The presence of impurities can potentially alter these pathways.
Thermal degradation studies are crucial for determining the intrinsic stability of a drug. When subjected to heat, cimetidine can undergo degradation. Studies on indomethacin-cimetidine mixtures have shown that heat treatment can induce phase transformations that affect the vibrational characteristics of the cimetidine molecule, specifically the C-C stretch and C-H bending. researchgate.net While this doesn't detail the formation of Impurity I, it demonstrates the molecule's sensitivity to thermal stress. In a solid-state mixture, the presence of Impurity I could potentially lower the melting point or act as a catalyst for degradation, although specific data is lacking.
Table 1: Hypothetical Thermal Degradation of Cimetidine in the Presence of Impurity I This table is based on general principles of thermal degradation and is for illustrative purposes, as specific data for this mixture is not available.
| Stress Condition | Temperature Range (°C) | Potential Degradation Products | Observations |
| Dry Heat | 100 - 160 | Oxidative products, products from intramolecular rearrangement | Phase transformation and potential for increased degradation rate due to the presence of the impurity. |
Table 2: Photolytic Stress on Cimetidine
| Stress Condition | Light Source | Key Reactant | Degradation Pathway |
| Indirect Photolysis | Simulated Sunlight | Singlet Oxygen (¹O₂) | Photooxidation |
Hydrolysis is a common pathway for drug degradation. Cimetidine's stability is pH-dependent.
Acidic Conditions: Cimetidine undergoes acid-catalyzed hydrolysis. nih.gov The primary reaction is the cleavage of the cyanoguanidino group to form a guanylurea derivative. nih.gov Studies have shown that at a gastric pH of 1-2, only a small percentage (0.3-2.5%) of an oral dose of cimetidine would be hydrolyzed. nih.gov
Neutral Conditions: Cimetidine is generally stable under neutral pH conditions.
Alkaline Conditions: In alkaline solutions, the rate of cimetidine degradation can increase.
The presence of Impurity I is unlikely to significantly alter the primary hydrolytic degradation pathway of the cyanoguanidino group in cimetidine, as this is an intrinsic property of the cimetidine molecule itself.
Table 3: Hydrolytic Degradation of Cimetidine
| pH Condition | Key Reaction | Primary Degradation Product |
| Acidic (pH 0.15-2.15) | Cleavage of the cyanoguanidino group | Guanylurea derivative |
| Neutral | Generally stable | - |
| Alkaline | Increased degradation rate | Various hydrolysis products |
Oxidation is a significant degradation pathway for many pharmaceuticals. irjet.net Cimetidine is susceptible to oxidation, primarily at the thioether group, which can be oxidized to form cimetidine sulfoxide (Cimetidine EP Impurity E). cabidigitallibrary.orgresearchgate.net Studies have exposed cimetidine solutions to various oxidative processes, including chlorination, ozonation, and photocatalysis, leading to complete degradation. cabidigitallibrary.orgresearchgate.net The main degradation products are formed through the oxidation of the thioether, addition of hydroxyl radicals, and oxidative cleavage. cabidigitallibrary.orgresearchgate.net
Table 4: Oxidative Degradation of Cimetidine
| Oxidizing Agent | Primary Site of Attack | Major Degradation Products |
| Hydrogen Peroxide | Thioether | Cimetidine Sulfoxide |
| Ozone, Chlorine | Thioether, Imidazole (B134444) ring | Products of thioether oxidation, hydroxyl radical addition, and oxidative cleavage |
Intrinsic Chemical Reactivity of Cimetidine EP Impurity I Hydrochloride
Cimetidine EP Impurity I is 1,3-Bis(2-((5-methyl-1H-imidazol-4-yl)methylthio)ethyl)guanidine. Its structure contains a guanidine core, thioether linkages, and imidazole rings, all of which contribute to its chemical reactivity.
For Cimetidine EP Impurity I, the most likely sites for oxidation are the thioether linkages, similar to cimetidine itself. Oxidation of the thioether groups would lead to the formation of sulfoxide and potentially sulfone derivatives. The imidazole ring can also be a site for oxidative cleavage. cabidigitallibrary.org The guanidine group itself is generally stable to oxidation but can be cleaved under strong oxidizing conditions. researchgate.net
Reduction Reactions
The chemical structure of Cimetidine EP Impurity I HCl includes a nitroguanidine group. This functional group is susceptible to reduction, a chemical reaction that involves the gain of electrons. The stability of nitroguanidine-containing compounds in pharmaceutical formulations is a significant consideration, as their reduction can lead to the formation of new, potentially uncharacterized impurities.
The reduction of the nitroguanidine moiety in this compound can proceed through a stepwise manner. Initially, it can be reduced to a nitrosoguanidine intermediate. With a more potent reducing agent or under more strenuous conditions, this intermediate can be further reduced to form an aminoguanidine derivative. The specific reduction products formed will depend on the nature of the reducing agent present and the environmental conditions, such as pH and temperature.
Forced degradation studies, where the drug substance is subjected to stress conditions, are instrumental in identifying potential reduction products. These studies often employ reducing agents like sodium bisulfite or stannous chloride to simulate reductive environments.
Table 1: Potential Reduction Products of Cimetidine EP Impurity I
| Reactant | Reducing Conditions | Major Product |
| Cimetidine EP Impurity I | Mild reducing agents (e.g., thiols) | N-nitroso derivative |
| Cimetidine EP Impurity I | Strong reducing agents (e.g., catalytic hydrogenation) | Amino derivative |
Substitution Reactions
This compound possesses a chlorine atom attached to an sp2 hybridized carbon in its ethenediamine backbone, making it susceptible to nucleophilic substitution reactions. In these reactions, a nucleophile—an electron-rich chemical species—replaces the chlorine atom. The rate and likelihood of these reactions are influenced by the strength of the nucleophile, the solvent, and the temperature.
A common nucleophilic substitution reaction is hydrolysis, where water acts as the nucleophile. This reaction would lead to the replacement of the chlorine atom with a hydroxyl group, forming a new impurity. The pH of the solution can significantly impact the rate of hydrolysis; it is often accelerated in both acidic and basic conditions. Other nucleophiles, such as residual amines from the synthesis process or other excipients in a formulation, could also potentially displace the chlorine atom, leading to a variety of substitution products.
The study of substitution reactions is a key component of forced degradation studies, particularly under hydrolytic stress at various pH levels.
Table 2: Potential Substitution Reactions of Cimetidine EP Impurity I
| Reactant | Nucleophile | Major Product |
| Cimetidine EP Impurity I | H₂O (Neutral Hydrolysis) | Hydroxylated Impurity |
| Cimetidine EP Impurity I | OH⁻ (Alkaline Hydrolysis) | Hydroxylated Impurity |
| Cimetidine EP Impurity I | R-NH₂ (Amine) | Amine-substituted Impurity |
Pathways Leading to Impurity I Formation under Storage Conditions
The formation of Cimetidine EP Impurity I during the storage of cimetidine can be attributed to the degradation of the parent drug molecule and subsequent reactions. Cimetidine can undergo degradation through various mechanisms, including oxidation and hydrolysis. cabidigitallibrary.orgresearchgate.net The degradation products of cimetidine can be reactive and may participate in further reactions to form new impurities.
One plausible pathway for the formation of Impurity I involves the reaction of a cimetidine degradant with a reactive chlorine source. Such a source could potentially be present from the manufacturing process of cimetidine or its excipients. The presence of trace amounts of oxidizing agents can also play a role in the degradation of the thioether linkage in cimetidine, potentially leading to intermediates that are precursors to Impurity I. cabidigitallibrary.org
The stability of cimetidine is influenced by environmental factors such as temperature, humidity, and light. nih.gov Elevated temperature and humidity can accelerate degradation reactions, increasing the likelihood of Impurity I formation over time. Photochemical degradation is another potential pathway, as exposure to light can provide the energy needed to initiate degradative reactions. acs.orgnih.gov
Table 3: Factors Influencing the Formation of Cimetidine EP Impurity I During Storage
| Factor | Influence on Impurity I Formation |
| Temperature | Higher temperatures generally accelerate the rate of chemical reactions, including those that lead to the formation of Impurity I. |
| Humidity | Moisture can facilitate hydrolytic degradation of cimetidine, creating precursors for Impurity I. |
| Light | Exposure to light, particularly UV radiation, can induce photolytic degradation of cimetidine and contribute to impurity formation. acs.orgnih.gov |
| pH | The pH of the microenvironment within a solid dosage form or in a liquid formulation can influence the stability of cimetidine and the formation of impurities. |
| Oxidizing Agents | The presence of residual oxidizing agents can promote the degradation of cimetidine and lead to the formation of various impurities, potentially including precursors to Impurity I. cabidigitallibrary.org |
Stability-Indicating Analytical Method Development for Impurity I
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the impurities and degradation products present. For Cimetidine EP Impurity I, a robust High-Performance Liquid Chromatography (HPLC) method is the standard approach. nih.goviium.edu.myeprajournals.com
The development of such a method involves several key steps. First is the selection of an appropriate stationary phase (column) and mobile phase that can achieve the desired separation of cimetidine, Impurity I, and other known and potential impurities. A reversed-phase C18 column is commonly used for this purpose. The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), often run in a gradient mode to ensure the elution of all components with good peak shape.
Method validation is performed according to the guidelines of the International Council for Harmonisation (ICH). This includes demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. Specificity is particularly critical and is confirmed through forced degradation studies. In these studies, samples of cimetidine are subjected to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products. The analytical method must be able to resolve the peak for Impurity I from all other peaks generated during these stress tests.
Table 4: Typical Parameters for a Stability-Indicating HPLC Method for Cimetidine and Impurity I
| Parameter | Typical Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.02 M Phosphate (B84403) Buffer (pH adjusted to 3.0) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
Advanced Research and Future Perspectives on Cimetidine Impurity Profiling
Emerging Analytical Techniques for Trace Impurity Analysis
The accurate detection and quantification of trace-level impurities like Cimetidine (B194882) EP Impurity I HCl are paramount in pharmaceutical quality control. While traditional methods like High-Performance Liquid Chromatography (HPLC) and UV-Spectrophotometry have been employed, the drive for greater sensitivity and specificity has led to the adoption of more advanced analytical techniques. wdh.ac.id
Modern analytical laboratories are increasingly relying on hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy. unr.edu.ar Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are instrumental in identifying and quantifying impurities at minute levels. unr.edu.ar For elemental impurities, Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) offer high sensitivity. researchgate.net
The development of these sophisticated methods is crucial for meeting the stringent regulatory requirements for impurity profiling. unr.edu.ar
Table 1: Emerging Analytical Techniques for Impurity Analysis
| Technique | Principle | Application in Impurity Analysis |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Separates compounds based on their physicochemical properties and identifies them by their mass-to-charge ratio. unr.edu.ar | Highly effective for identifying and quantifying organic impurities like Cimetidine EP Impurity I HCl. |
| GC-MS (Gas Chromatography-Mass Spectrometry) | Separates volatile compounds and identifies them based on their mass spectra. unr.edu.ar | Useful for analyzing residual solvents and volatile impurities. |
| ICP-OES (Inductively Coupled Plasma-Optical Emission Spectrometry) | Excites atoms in a sample with plasma and measures the emitted light to determine elemental composition. researchgate.net | Used for the determination of elemental impurities. |
| ICP-MS (Inductively Coupled Plasma-Mass Spectrometry) | Ionizes a sample with plasma and then uses a mass spectrometer to separate and quantify the ions. researchgate.net | Offers even lower detection limits for elemental impurities compared to ICP-OES. researchgate.net |
Computational Chemistry Approaches for Predicting Impurity Formation
Computational chemistry is emerging as a powerful tool in predicting the formation of impurities during drug synthesis and storage. By employing theoretical models and simulations, chemists can gain insights into reaction mechanisms and identify potential side reactions that could lead to the generation of impurities like this compound.
Structure-Activity Relationships (SARs) and other computational models can be used to predict the toxicological properties of impurities, helping to prioritize which impurities require the most stringent control. ljmu.ac.uk These predictive models are based on the chemical structure of the impurity and can provide an early indication of potential safety concerns. ljmu.ac.uk
Computational approaches can also aid in understanding the degradation pathways of a drug substance, predicting the formation of degradation products under various stress conditions. unr.edu.ar This knowledge is invaluable for developing stable formulations and establishing appropriate storage conditions.
Green Chemistry Principles in Impurity Control
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact and enhance the safety of chemical processes. acs.orgnih.gov These principles advocate for the prevention of waste, the use of safer solvents and reagents, and the design of energy-efficient processes. acs.org
By applying green chemistry principles to the synthesis of cimetidine, it is possible to reduce the formation of impurities, including this compound. This can be achieved through several strategies:
Waste Prevention: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing the generation of by-products and impurities. nih.gov
Atom Economy: Developing synthetic methods that maximize the incorporation of all atoms from the reactants into the desired product. acs.org
Use of Safer Solvents and Auxiliaries: Opting for less hazardous solvents and auxiliary substances in the manufacturing process. nih.gov
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.
The adoption of green chemistry principles not only leads to more environmentally friendly processes but can also result in higher purity products with fewer impurities.
Development of Novel Strategies for Minimizing Cimetidine EP Impurity I Hydrochloride Formation
Minimizing the formation of this compound is a key objective in the manufacturing of cimetidine. Research into novel strategies to achieve this is ongoing. One approach involves a deeper understanding of the reaction kinetics and thermodynamics of the cimetidine synthesis.
Factors such as pH control during the synthesis of cimetidine are critical, as deviations can promote the formation of impurities. The presence of certain reactive impurities in starting materials or excipients can also contribute to the formation of degradation products. researchgate.net
Process Analytical Technology (PAT) is a valuable tool for monitoring and controlling manufacturing processes in real-time. By implementing PAT, manufacturers can ensure that critical process parameters are maintained within their designated ranges, thereby minimizing the potential for impurity formation.
Impact of Impurity I Research on Generic Drug Development and Abbreviated New Drug Applications (ANDAs)
Research into impurities like this compound has a significant impact on the development of generic drugs and the submission of Abbreviated New Drug Applications (ANDAs). clearsynth.comsynzeal.com For a generic drug to be approved, the manufacturer must demonstrate that the impurity profile is equivalent to or better than that of the innovator product. researchgate.net
This requires comprehensive analytical characterization to identify and quantify all impurities present in the drug substance and drug product. The data generated from these studies are a critical component of the Chemistry, Manufacturing, and Controls (CMC) section of an ANDA. researchgate.net
A thorough understanding of potential impurities and their formation pathways allows generic drug manufacturers to develop robust manufacturing processes that consistently produce a high-quality product with a well-controlled impurity profile. This ultimately contributes to the safety and efficacy of the generic drug product.
Q & A
What are the key structural characteristics of Cimetidine EP Impurity I HCl, and how do they influence its detection in chromatographic methods?
Basic Question
this compound (CAS 29636-87-1) has a molecular formula of C₅H₈N₂O and a molecular weight of 112.13 g/mol . Its structural simplicity—a small heterocyclic compound with an imidazole-like backbone—poses challenges in chromatographic separation due to potential co-elution with other low-molecular-weight impurities. To enhance detection, researchers should employ reverse-phase HPLC with a polar-modified C18 column and a mobile phase optimized for hydrophilic interaction (e.g., acetonitrile-phosphate buffer, pH 3.0). Confirmation via mass spectrometry (MS) is critical to distinguish it from structurally similar degradants .
What validated analytical methods are recommended for quantifying this compound in drug substance batches?
Basic Question
The ICH Q3D and USP <232> guidelines mandate the use of inductively coupled plasma mass spectrometry (ICP-MS) for elemental impurity profiling, while HPLC-UV/Vis or UPLC-PDA is recommended for organic impurity quantification . For this compound:
- Linearity : 50–150% of the specification limit (typically 0.1% w/w).
- LOD/LOQ : ≤0.03% and ≤0.1%, respectively, validated via signal-to-noise ratios.
- Specificity : Forced degradation studies (acid/base hydrolysis, oxidative stress) ensure no interference from the parent drug or other impurities .
How do degradation pathways under accelerated stability conditions contribute to the formation of this compound?
Advanced Question
Under 40°C/75% RH , Cimetidine undergoes hydrolysis at the cyanoguanidine moiety, yielding Impurity I HCl as a primary degradant. Key steps to map this pathway:
Stress Testing : Expose the drug substance to 0.1N HCl (6 hours, 60°C) and monitor degradation kinetics via LC-MS/MS .
Mechanistic Analysis : Use DFT calculations to predict reactive intermediates and validate with NMR for structural confirmation.
Kinetic Modeling : Apply the Arrhenius equation to extrapolate shelf-life implications .
What strategies can resolve discrepancies in elemental impurity profiles when analyzing this compound across different laboratories?
Advanced Question
Inter-laboratory variability often stems from sample preparation (e.g., microwave digestion efficiency) or instrument calibration . Mitigation strategies include:
- Standardized Protocols : Adopt USP <233> -compliant closed-vessel digestion with HNO₃/H₂O₂.
- Cross-Validation : Use a certified reference material (CRM) for Pb, Cd, and As to calibrate ICP-MS systems.
- Statistical Analysis : Apply ANOVA to assess between-lab variance and refine SOPs .
What are the toxicological thresholds for this compound as per ICH Q3D guidelines, and how are these integrated into risk assessment?
Basic Question
Per ICH Q3D , the permitted daily exposure (PDE) for most organic impurities like this compound is ≤1.0 µg/day for orally administered drugs. Risk assessment requires:
Toxicological Data : Source from EPA ToxCast or ECHA databases for genotoxicity alerts.
Dose-Bracketing : Compare impurity levels across clinical batches using probabilistic modeling .
Control Strategies : Implement in-process controls during synthesis (e.g., pH monitoring to suppress hydrolysis) .
How to design forced degradation studies to elucidate the stability-indicating properties of methods used for this compound?
Advanced Question
A robust forced degradation protocol includes:
- Conditions : 0.1N HCl/NaOH (70°C, 24 hours), 3% H₂O₂ (25°C, 8 hours), and photolysis (1.2 million lux-hours).
- Analytical Triangulation : Combine HPLC-ELSD (for non-UV-active impurities), LC-QTOF-MS for structural elucidation, and NMR to confirm degradation byproducts.
- Validation Metrics : Ensure ≥90% mass balance and resolution (R > 2.0) between impurity peaks .
What is the role of orthogonal analytical techniques in confirming the identity of this compound?
Basic Question
Orthogonal methods such as HPLC-DAD , GC-MS , and FTIR are critical to rule out false positives. For example:
- HPLC-DAD : Compare UV spectra (λmax ~210 nm for the imidazole ring).
- GC-MS : Derivatize the impurity with BSTFA and monitor for characteristic fragments (m/z 112 → 85).
- FTIR : Confirm amine and carbonyl functional groups via peaks at 1650 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .
How can researchers reconcile conflicting data on the pharmacokinetic behavior of this compound observed in different in vitro models?
Advanced Question
Discrepancies in Caco-2 permeability or hepatic microsomal stability often arise from assay conditions. To harmonize
Standardize Assays : Use Biopharmaceutics Classification System (BCS) -aligned buffers.
Cross-Validate Models : Compare results across MDCK-MDR1 and PAMPA systems.
Mechanistic Modeling : Apply GastroPlus™ to simulate pH-dependent solubility and first-pass metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
